molecular formula C10H7F2NO2 B1455617 3,5-Difluoro-4-(oxetan-3-yloxy)benzonitrile CAS No. 1349718-43-9

3,5-Difluoro-4-(oxetan-3-yloxy)benzonitrile

Cat. No. B1455617
M. Wt: 211.16 g/mol
InChI Key: JROZANPRCQIGQP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI key for 3,5-Difluoro-4-(oxetan-3-yloxy)benzonitrile is JROZANPRCQIGQP-UHFFFAOYSA-N . The InChI string is InChI=1S/C10H7F2NO2/c11-8-1-6 (3-13)2-9 (12)10 (8)15-7-4-14-5-7/h1-2,7H,4-5H2 .

Scientific Research Applications

Oxetane derivatives, such as “3,5-Difluoro-4-(oxetan-3-yloxy)benzonitrile”, have been increasingly exploited in various scientific fields . Here’s a brief overview:

1. Medicinal Chemistry Oxetane derivatives are used in medicinal chemistry due to their influence on physicochemical properties . They are stable motifs that have driven numerous studies into the synthesis of new oxetane derivatives .

2. Synthesis of New Oxetane Derivatives The synthesis of new oxetane derivatives is a significant application. Various methods have been developed for the preparation of the ring and further derivatization of preformed oxetane-containing building blocks .

3. Drug Discovery Oxetane derivatives appear in recent patents for medicinal chemistry applications, indicating their importance in drug discovery .

4. Ring-Opening and Ring-Expansion Reactions Oxetane derivatives are known for their propensity to undergo ring-opening and ring-expansion reactions. These reactions are useful in synthetic chemistry .

Safety And Hazards

The safety data sheet for 3,5-Difluoro-4-(oxetan-3-yloxy)benzonitrile indicates that it should be kept away from heat/sparks/open flames/hot surfaces . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

3,5-difluoro-4-(oxetan-3-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-8-1-6(3-13)2-9(12)10(8)15-7-4-14-5-7/h1-2,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROZANPRCQIGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250903
Record name Benzonitrile, 3,5-difluoro-4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(oxetan-3-yloxy)benzonitrile

CAS RN

1349718-43-9
Record name Benzonitrile, 3,5-difluoro-4-(3-oxetanyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349718-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3,5-difluoro-4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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